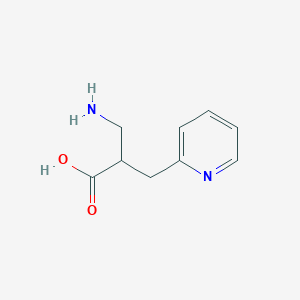
2-Aminomethyl-3-pyridin-2-YL-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid is an organic compound that features both an amino group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid typically involves the reaction of pyridine derivatives with amino acids. One common method includes the alkylation of 2-pyridinemethanol with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid may involve more efficient catalytic processes. For instance, hydrogenation reactions using metal catalysts like palladium or nickel can be employed to reduce pyridine derivatives to the desired product. The use of continuous flow reactors and automated systems can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with different substitution patterns.
3-pyridinepropionic acid: Lacks the amino group, leading to different reactivity and applications.
2-pyridinemethanol: Precursor in the synthesis of 3-amino-2-[(pyridin-2-yl)methyl]propanoic acid.
Uniqueness
3-amino-2-[(pyridin-2-yl)methyl]propanoic acid is unique due to the presence of both an amino group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-7(9(12)13)5-8-3-1-2-4-11-8/h1-4,7H,5-6,10H2,(H,12,13) |
InChI-Schlüssel |
WEBYBDCSISVJNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


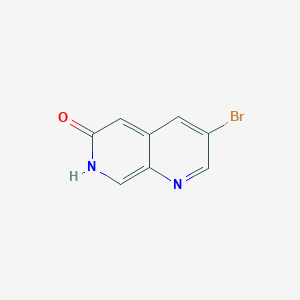
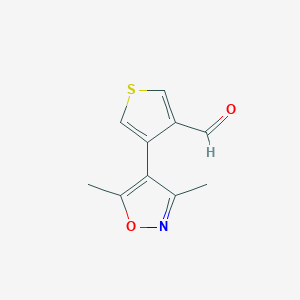
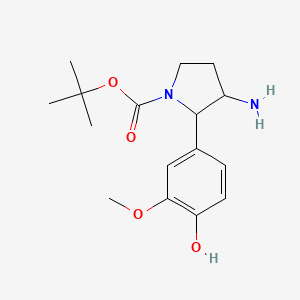
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


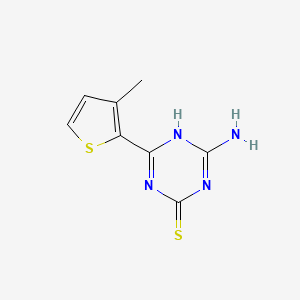
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
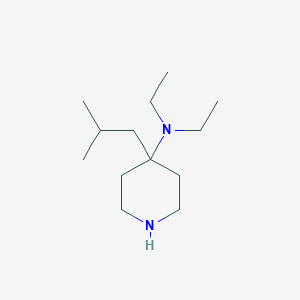
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)
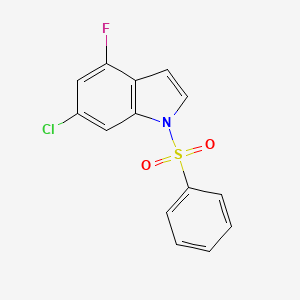
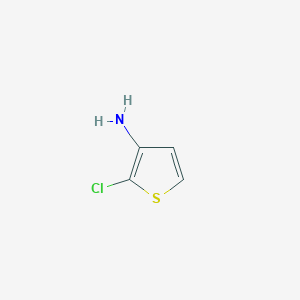
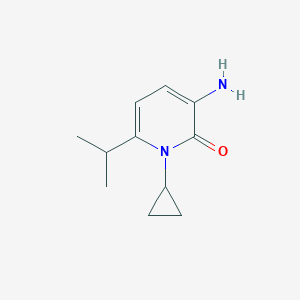
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
